molecular formula C11H13FN2O B13065943 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]

Cat. No.: B13065943
M. Wt: 208.23 g/mol
InChI Key: KXZBTFYGGRLKFY-UHFFFAOYSA-N
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Description

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] is a complex organic compound characterized by a spirocyclic structure that includes a furo[3,4-c]pyridine moiety fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure. For example, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride
  • 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] dihydrochloride
  • 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]

Uniqueness

6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and potential bioactivity compared to its non-fluorinated analogs .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

6-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine]

InChI

InChI=1S/C11H13FN2O/c12-10-5-8-7-15-11(9(8)6-14-10)1-3-13-4-2-11/h5-6,13H,1-4,7H2

InChI Key

KXZBTFYGGRLKFY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CN=C(C=C3CO2)F

Origin of Product

United States

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